molecular formula C11H11NO2 B14457717 2-Propenoic acid, 2-[(phenylmethylene)amino]-, methyl ester CAS No. 70361-62-5

2-Propenoic acid, 2-[(phenylmethylene)amino]-, methyl ester

Cat. No.: B14457717
CAS No.: 70361-62-5
M. Wt: 189.21 g/mol
InChI Key: KQKWDVBYASAZMO-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-[(phenylmethylene)amino]-, methyl ester is an organic compound with a complex structure that includes both an ester and an amine group. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in multiple scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-[(phenylmethylene)amino]-, methyl ester typically involves the reaction of 2-Propenoic acid with a phenylmethyleneamine derivative. The reaction is often carried out in the presence of a catalyst under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize efficiency and minimize by-products. Common industrial methods include the use of advanced reactors and separation techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-[(phenylmethylene)amino]-, methyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.

    Substitution: The ester and amine groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) are often used to facilitate reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines or alcohols.

Scientific Research Applications

2-Propenoic acid, 2-[(phenylmethylene)amino]-, methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of polymers, coatings, and adhesives due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-[(phenylmethylene)amino]-, methyl ester involves its interaction with specific molecular targets. The ester and amine groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid, methyl ester: A simpler ester with similar reactivity but lacking the amine group.

    2-Propenoic acid, 2-methyl-, methyl ester: Another ester with a different substitution pattern, affecting its reactivity and applications.

    2-Propenoic acid, 2-(dimethylamino)ethyl ester: Contains a dimethylamino group, offering different chemical properties and uses.

Uniqueness

2-Propenoic acid, 2-[(phenylmethylene)amino]-, methyl ester is unique due to the presence of both an ester and an amine group, which allows it to participate in a wider range of chemical reactions compared to simpler esters. This dual functionality makes it particularly valuable in synthetic chemistry and industrial applications.

Properties

CAS No.

70361-62-5

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

methyl 2-(benzylideneamino)prop-2-enoate

InChI

InChI=1S/C11H11NO2/c1-9(11(13)14-2)12-8-10-6-4-3-5-7-10/h3-8H,1H2,2H3

InChI Key

KQKWDVBYASAZMO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C)N=CC1=CC=CC=C1

Origin of Product

United States

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